(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
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Overview
Description
(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Functional Group Modification: Subsequent steps may include the introduction of the carboxylic acid group and the formation of the hydrochloride salt. This can be done through standard organic reactions such as oxidation or substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to introduce or modify functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
Medically, this compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride: A stereoisomer with different spatial arrangement of atoms.
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid: The parent compound without the hydrochloride salt.
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The uniqueness of (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride lies in its specific stereochemistry and the presence of both a bicyclic structure and a carboxylic acid group. This combination of features makes it particularly interesting for research and development in various scientific fields.
Properties
IUPAC Name |
(1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNGIDOFRBBFGV-FINAUTGASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416218-55-6 |
Source
|
Record name | (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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